molecular formula C12H15NO3 B13977091 (3-Methoxyphenyl)-L-proline

(3-Methoxyphenyl)-L-proline

Cat. No.: B13977091
M. Wt: 221.25 g/mol
InChI Key: YHRRQURHIGUHHG-NSHDSACASA-N
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Description

(3-Methoxyphenyl)-L-proline is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a methoxyphenyl group attached to the proline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)-L-proline typically involves the reaction of L-proline with 3-methoxybenzaldehyde under specific conditions. One common method is the condensation reaction, where L-proline is reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the proline structure can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., methyl iodide) are employed.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl-L-proline.

    Reduction: Formation of 3-methoxyphenyl-L-prolinol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(3-Methoxyphenyl)-L-proline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxyphenyl)-L-proline: Similar structure but with a hydroxyl group instead of a methoxy group.

    (4-Methoxyphenyl)-L-proline: Similar structure but with the methoxy group at the para position.

    (3-Methoxyphenyl)-D-proline: Enantiomer of (3-Methoxyphenyl)-L-proline with different stereochemistry.

Uniqueness

This compound is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the meta position can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2S)-1-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-16-10-5-2-4-9(8-10)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

YHRRQURHIGUHHG-NSHDSACASA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2CCC[C@H]2C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)N2CCCC2C(=O)O

Origin of Product

United States

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